![molecular formula C15H27NO4 B2978098 3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid CAS No. 2137780-07-3](/img/structure/B2978098.png)
3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid, has a CAS Number of 776330-72-4 . It has a molecular weight of 285.38 and its IUPAC name is 3-((tert-butoxycarbonyl)amino)-3-cycloheptylpropanoic acid .
Synthesis Analysis
The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)11-8-6-4-5-7-9-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound is stored at room temperature . and is in powder form .Applications De Recherche Scientifique
Enantioselective Synthesis
- Synthesis of β-alanine derivatives : A study by Arvanitis et al. (1998) outlines the enantioselective synthesis of 3-aminopropanoic acid derivatives, highlighting the use of tert-butyl bromoacetate for electrophilic attack and subsequent introduction of nitrogen through the Curtius reaction (Arvanitis et al., 1998).
- Scalable synthesis of amino acid derivatives : Alonso et al. (2005) describe the scalable, enantioselective synthesis of 2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, a process initiated from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (Alonso et al., 2005).
Structural and Conformational Analysis
- Polymorphic forms and peptide conformation : Gebreslasie et al. (2011) investigated the crystal structure of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, revealing insights into peptide conformations and hydrogen bonding in protected dipeptides (Gebreslasie, Jacobsen, & Görbitz, 2011).
Peptide Mimetics and Drug Design
- Synthesis of constrained peptidomimetics : Mandal et al. (2005) reported the synthesis of diastereomers of tert-butoxycarbonyl-protected azabicycloalkane amino acids, contributing to the field of peptide-based drug discovery (Mandal et al., 2005).
- Designing anticancer agents : Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, showing potential in designing new anticancer agents (Kumar et al., 2009).
Chemical Synthesis and Catalysis
- N-tert-Butoxycarbonylation of amines : Heydari et al. (2007) demonstrated an efficient method for N-tert-butoxycarbonylation of amines, highlighting the use of tert-butyl dicarbonate and H3PW12O40 as a catalyst (Heydari et al., 2007).
Mécanisme D'action
Target of Action
It’s known that tert-butyloxycarbonyl (boc) protected amino acids are often used in peptide synthesis . Therefore, it’s plausible that this compound may interact with peptide or protein targets.
Mode of Action
The compound, being a Boc-protected amino acid, likely interacts with its targets through the formation of peptide bonds. The Boc group serves as a protective group for the amino function during peptide synthesis . It prevents unwanted side reactions, allowing for selective and controlled peptide bond formation .
Biochemical Pathways
The compound is likely involved in the biochemical pathways of peptide synthesis. Specifically, it may be used as a starting material in dipeptide synthesis . The Boc group is removed under acidic conditions, revealing the amino group that can then form a peptide bond with another amino acid .
Result of Action
The primary result of the action of 3-((tert-Butoxycarbonyl)amino)-2-cycloheptylpropanoic acid is likely the formation of peptides through peptide bond formation . This could potentially lead to the synthesis of biologically active peptides, depending on the specific sequence of amino acids used.
Action Environment
The action of 3-((tert-Butoxycarbonyl)amino)-2-cycloheptylpropanoic acid is likely influenced by various environmental factors. For instance, the pH of the environment would be crucial, as the removal of the Boc group requires acidic conditions . Additionally, the compound’s solubility may also affect its action. It’s reported that Boc-protected amino acid ionic liquids are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Safety and Hazards
Propriétés
IUPAC Name |
2-cycloheptyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)11-8-6-4-5-7-9-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXMEQQSWCHOQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCCCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

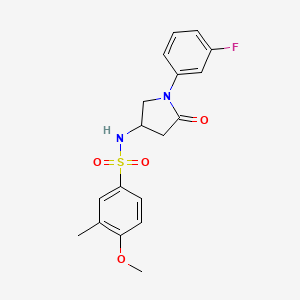

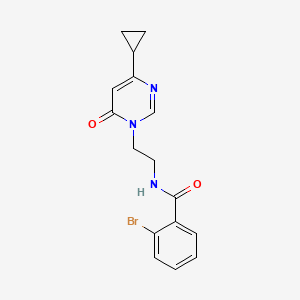

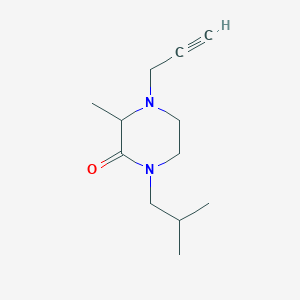
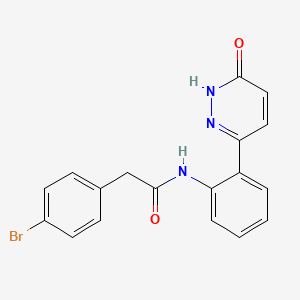
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2978026.png)
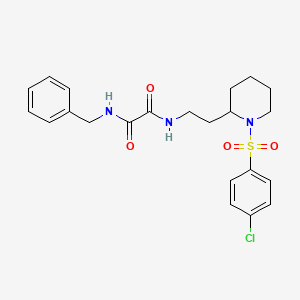
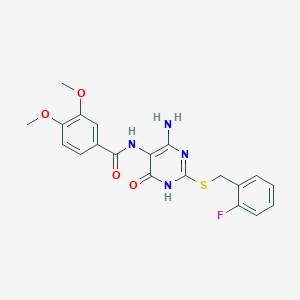
![Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2978030.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2978032.png)
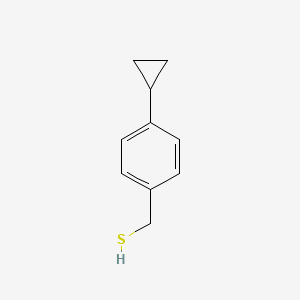
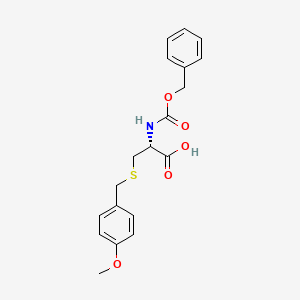
![Spiro[2.3]hexan-4-amine hydrochloride](/img/structure/B2978038.png)